2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide
Description
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide (hereafter referred to as Compound A) is a sulfonamide-acetamide hybrid characterized by a benzyloxy-substituted dichloroaniline core, a 4-methylphenylsulfonyl group, and a 3,4-dichlorophenyl acetamide moiety.
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl4N2O4S/c1-18-7-10-21(11-8-18)39(36,37)34(16-28(35)33-20-9-12-22(29)23(30)13-20)26-15-27(25(32)14-24(26)31)38-17-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJQFFYLFCHNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide, with CAS number 338961-84-5, is a complex organic compound notable for its diverse functional groups, including sulfonamide and acetamide moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 624.36 g/mol. The structure includes multiple chlorinated aromatic rings and a sulfonamide group, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H22Cl4N2O4S |
| Molecular Weight | 624.36 g/mol |
| Density | 1.474 g/cm³ (predicted) |
| pKa | 11.33 (predicted) |
Antimicrobial Activity
The sulfonamide moiety in this compound is known for its antimicrobial properties. Sulfonamides function by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacterial growth suppression. Research indicates that compounds with similar structures exhibit effective antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds related to this structure. The presence of chlorinated phenyl groups may enhance the compound's ability to inhibit pro-inflammatory mediators such as cyclooxygenase (COX) enzymes. For example, related compounds have shown IC50 values against COX-1 and COX-2 enzymes in the range of micromolar concentrations . Such inhibition is crucial for developing treatments for inflammatory diseases.
Case Studies and Experimental Findings
- In Vitro Studies : Preliminary in vitro studies are essential to elucidate the specific biological effects of this compound on various cell lines. For instance, compounds with similar structural features have demonstrated significant inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory conditions .
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that the presence of electron-withdrawing groups, such as chlorines on the phenyl rings, enhances the biological activity of these compounds. In particular, derivatives with multiple chlorine substitutions have shown increased potency against COX enzymes .
- Comparative Studies : A comparative study involving various dichloro-substituted acetamides revealed that these compounds exhibit notable coordination abilities and variable chemical reactivity based on substitution patterns. Such findings suggest that optimizing the substituents could lead to enhanced biological activities .
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide" and related compounds:
Chemical Properties and Structure
this compound is a complex organic molecule with multiple functional groups, including acetamide, sulfonyl, and benzyloxy groups. Its molecular formula is C28H22Cl4N2O4S, and it has a molecular weight of approximately 624.35. The presence of chlorinated phenyl groups suggests potential biological activity and reactivity in various chemical environments.
Related Compounds
The search results mention related compounds with variations in their chlorination patterns and functional groups, which may influence their chemical reactivity and biological activity:
- 2-(5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino)-N-(4-chlorophenyl)acetamide
- 2-(5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino)-N-(3-trifluoromethylphenyl)acetamide
Potential Applications and Research Areas
While the search results do not explicitly detail specific applications or case studies for "this compound", the presence of multiple functional groups indicates it could be relevant in several research areas:
- Biological Activity : The chlorinated phenyl groups may contribute to biological activity.
- Chemical Reactivity : The functional groups (acetamide, sulfonyl, and benzyloxy) can influence its reactivity.
- Synthesis : Synthesis typically involves several steps.
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity: Sulfonamide-dichlorophenyl hybrids (e.g., ) are prevalent in pesticides and pharmaceuticals, suggesting Compound A may exhibit herbicidal or antimicrobial properties.
Structure-Activity Relationships (SAR) :
Preparation Methods
Synthetic Pathways
Stepwise Reaction Sequence
The compound is synthesized through three primary stages:
- Sulfonylation of 5-(benzyloxy)-2,4-dichloroaniline with 4-methylbenzenesulfonyl chloride to form the intermediate sulfonamide.
- Nucleophilic substitution of the sulfonamide intermediate with chloroacetyl chloride to introduce the acetamide moiety.
- Coupling of the resulting chloroacetamide derivative with 3,4-dichloroaniline to yield the final product.
Key Reaction Scheme:
- Sulfonylation :
$$ \text{C}{13}\text{H}{10}\text{Cl}{2}\text{NO} + \text{C}{7}\text{H}{7}\text{ClO}{2}\text{S} \rightarrow \text{C}{20}\text{H}{17}\text{Cl}{2}\text{NO}{3}\text{S} + \text{HCl} $$ - Chloroacetylation :
$$ \text{C}{20}\text{H}{17}\text{Cl}{2}\text{NO}{3}\text{S} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{22}\text{H}{18}\text{Cl}{3}\text{NO}_{4}\text{S} + \text{HCl} $$ - Amination :
$$ \text{C}{22}\text{H}{18}\text{Cl}{3}\text{NO}{4}\text{S} + \text{C}{6}\text{H}{4}\text{Cl}{2}\text{N} \rightarrow \text{C}{28}\text{H}{22}\text{Cl}{4}\text{N}{2}\text{O}{4}\text{S} + \text{HCl} $$
Detailed Reaction Conditions
Sulfonylation Step
- Reagents : 5-(Benzyloxy)-2,4-dichloroaniline (1.0 eq), 4-methylbenzenesulfonyl chloride (1.2 eq), triethylamine (2.5 eq).
- Solvent : Anhydrous dichloromethane (DCM) or toluene.
- Temperature : 0–5°C initially, then room temperature (25°C).
- Time : 4–6 hours.
- Yield : 72–85% after recrystallization (ethanol/water).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the sulfonyl chloride’s electrophilic sulfur, releasing HCl. Triethylamine acts as a base to neutralize HCl, shifting equilibrium toward product formation.
Chloroacetylation Step
- Reagents : Sulfonamide intermediate (1.0 eq), chloroacetyl chloride (1.5 eq), pyridine (3.0 eq).
- Solvent : Dry tetrahydrofuran (THF).
- Temperature : −10°C to 0°C.
- Time : 2–3 hours.
- Yield : 68–78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Critical Parameter :
Low temperatures minimize side reactions such as over-acylation or hydrolysis of the chloroacetyl group.
Coupling with 3,4-Dichloroaniline
- Reagents : Chloroacetamide derivative (1.0 eq), 3,4-dichloroaniline (1.2 eq), potassium carbonate (2.0 eq).
- Solvent : Dimethylformamide (DMF).
- Temperature : 80–90°C.
- Time : 8–12 hours.
- Yield : 60–70% after recrystallization (acetone/water).
Side Reactions :
Competing elimination to form acryloyl derivatives may occur if excess base or prolonged heating is used.
Optimization Strategies
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Step | Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonylation | Dichloromethane | 8.93 | 85 | 98 |
| Toluene | 2.38 | 72 | 95 | |
| Chloroacetylation | THF | 7.52 | 78 | 97 |
| Coupling | DMF | 36.7 | 70 | 96 |
Polar aprotic solvents like DMF enhance nucleophilicity in the coupling step, while DCM’s low polarity favors sulfonylation.
Purification and Characterization
Recrystallization Protocols
Industrial-Scale Considerations
Continuous Flow Synthesis
Challenges and Solutions
Impurity Profile
Crystallization Issues
- Polymorphism : Two polymorphs (Form I mp 454–456 K; Form II mp 448–450 K).
- Control : Seeding with Form I crystals during cooling ensures batch consistency.
Q & A
Q. Table 1: Comparison of Reaction Conditions from Literature
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
Orthogonal analytical methods are critical:
- NMR Spectroscopy : - and -NMR confirm substituent positions and aromatic proton environments (e.g., benzyloxy protons at δ 4.9–5.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 568.0521 for CHClNOS) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm) .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for antimicrobial applications?
Methodological Answer:
SAR studies should systematically modify functional groups and evaluate biological outcomes:
- Functional Group Variations :
- Replace the benzyloxy group with methoxy or nitro substituents to assess electron-withdrawing/donating effects .
- Modify the dichlorophenyl ring to mono- or trichloro analogs to study halogenation impacts .
- Biological Assays :
- Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) to determine selectivity indices .
- Computational Modeling : Perform docking studies with bacterial targets (e.g., dihydrofolate reductase) to predict binding modes .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Control Compounds : Use reference drugs (e.g., ciprofloxacin) as internal benchmarks .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher ClogP correlates with increased Gram-negative activity) .
- Replicate Key Experiments : Verify disputed results under identical conditions (e.g., pH, inoculum size) .
Advanced: What are the mechanistic implications of the sulfamoyl and sulfanyl groups in enzyme inhibition?
Methodological Answer:
These groups contribute to target binding and inhibition kinetics:
- Sulfamoyl Group : Acts as a hydrogen-bond acceptor with catalytic residues (e.g., in carbonic anhydrase IX), validated via X-ray crystallography .
- Sulfanyl Group : Participates in hydrophobic interactions and π-π stacking with aromatic enzyme pockets (e.g., tyrosine kinase domains) .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
Figure 1: Proposed Binding Mode with Carbonic Anhydrase IX
![Hypothetical binding interactions showing sulfamoyl group coordination to Zn²+ in the active site.]
Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
Key pharmacokinetic optimizations include:
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 4.2 to <3.5, enhancing aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic soft spots (e.g., benzyloxy demethylation) .
- Pro-drug Strategies : Mask carboxyl groups with ester linkages to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
